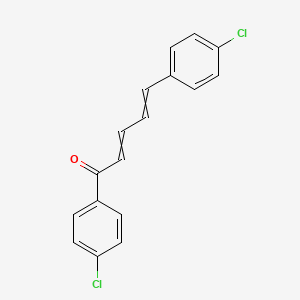![molecular formula C12H20OS2 B14575113 2,3-Diethyl-6,10-dithiaspiro[4.5]decan-1-one CAS No. 61364-93-0](/img/structure/B14575113.png)
2,3-Diethyl-6,10-dithiaspiro[4.5]decan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diethyl-6,10-dithiaspiro[4.5]decan-1-one is a chemical compound with the molecular formula C12H20OS2. It is characterized by a spirocyclic structure containing sulfur atoms, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethyl-6,10-dithiaspiro[4.5]decan-1-one typically involves the reaction of diethyl ketone with sulfur-containing reagents under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process includes purification steps such as recrystallization and distillation to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Diethyl-6,10-dithiaspiro[4.5]decan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Scientific Research Applications
2,3-Diethyl-6,10-dithiaspiro[4.5]decan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Diethyl-6,10-dithiaspiro[4.5]decan-1-one involves its interaction with specific molecular targets. The sulfur atoms in the compound can form bonds with various biological molecules, affecting their function. This interaction can lead to the inhibition or activation of specific pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,8-Diazaspiro[4.5]decan-1-one
- 3-Methyl-1-phenyl-2-oxa-6,10-dithiaspiro[4.5]decane
Uniqueness
2,3-Diethyl-6,10-dithiaspiro[4.5]decan-1-one is unique due to its specific spirocyclic structure and the presence of sulfur atoms. This gives it distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
61364-93-0 |
|---|---|
Molecular Formula |
C12H20OS2 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
2,3-diethyl-6,10-dithiaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C12H20OS2/c1-3-9-8-12(11(13)10(9)4-2)14-6-5-7-15-12/h9-10H,3-8H2,1-2H3 |
InChI Key |
RCEUNRXZZWWKPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2(C(=O)C1CC)SCCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(1-Bromoethyl)cyclohexyl]ethan-1-one](/img/structure/B14575033.png)
![2-Methyl-N-phenyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14575042.png)

![{5-Chloro-2-[(2-methoxyethyl)amino]phenyl}(phenyl)methanone](/img/structure/B14575049.png)
![Dihexyl {2-[hydroxy(phenyl)amino]ethyl}phosphonate](/img/structure/B14575051.png)

![1-[(4-Methoxyphenyl)methyl]-2-propylisoquinolin-2-ium iodide](/img/structure/B14575073.png)

![2-Propen-1-one, 2-methyl-1-phenyl-3,3-bis[(phenylmethyl)thio]-](/img/structure/B14575090.png)
![7-Chloro-2,3,5-trimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B14575098.png)


![N-[2-(1-Oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]-N'-propan-2-ylurea](/img/structure/B14575109.png)
